2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-isoindole-4-carboxylic acid
Description
2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-isoindole-4-carboxylic acid is a synthetic compound featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to a partially saturated isoindole scaffold with a carboxylic acid moiety at position 3. The Fmoc group is widely employed in peptide synthesis due to its base-labile properties, enabling selective deprotection under mild conditions . The dihydroisoindole core introduces conformational rigidity, which may enhance binding specificity in medicinal chemistry applications. The carboxylic acid group provides a handle for further functionalization, such as conjugation to amines or alcohols.
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonyl)-1,3-dihydroisoindole-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19NO4/c26-23(27)20-11-5-6-15-12-25(13-21(15)20)24(28)29-14-22-18-9-3-1-7-16(18)17-8-2-4-10-19(17)22/h1-11,22H,12-14H2,(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDIITGNWUNQVJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1993322-54-5 | |
| Record name | 2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2,3-dihydro-1H-isoindole-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-isoindole-4-carboxylic acid typically involves the reaction of fluorenylmethoxycarbonyl chloride with the corresponding amino acid or peptide. The reaction is usually carried out in the presence of a base such as sodium bicarbonate or triethylamine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using automated peptide synthesizers. These machines can handle the repetitive steps of adding and removing protecting groups, making the process more efficient and scalable. The use of high-purity reagents and solvents is crucial to ensure the quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-isoindole-4-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can be used to remove the Fmoc group.
Substitution: Nucleophilic substitution reactions are common, especially in peptide synthesis
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Piperidine is often used to remove the Fmoc group under basic conditions.
Substitution: Reagents like sodium azide and isobutoxycarbonyl chloride are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized derivatives, while reduction typically results in the removal of the Fmoc group, exposing the amino group for further reactions .
Scientific Research Applications
Medicinal Chemistry
The compound is primarily utilized in the synthesis of peptide-based drugs. The fluorenylmethoxycarbonyl (Fmoc) group serves as a protective group for amino acids during peptide synthesis, allowing for the selective modification of specific residues without affecting others. This is crucial in developing peptides with desired biological activities.
Case Study : In a study published by MDPI, researchers synthesized various derivatives of Fmoc-DL-indole-2-carboxylic acid and evaluated their antimicrobial properties against multidrug-resistant strains. The results indicated that certain derivatives exhibited significant activity against Gram-positive bacteria, highlighting the potential for developing new antimicrobial agents from this compound .
Drug Design
Fmoc-DL-indole-2-carboxylic acid is also explored in drug design due to its structural similarity to natural products. Its derivatives can be designed to interact with specific biological targets, enhancing efficacy and reducing side effects.
Case Study : A recent investigation into the structure-activity relationship (SAR) of Fmoc derivatives demonstrated that modifications at the isoindole core significantly influenced their binding affinity to target proteins involved in cancer progression. This suggests that such compounds could be pivotal in designing targeted therapies for cancer treatment .
Material Science
The compound's unique structural features make it suitable for applications in material science, particularly in creating functionalized polymers and nanomaterials.
Data Table: Comparison of Applications
Mechanism of Action
The mechanism of action of 2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-isoindole-4-carboxylic acid primarily involves the protection of amino groups during chemical synthesis. The Fmoc group is attached to the amino group, preventing it from reacting with other reagents. This protection is crucial during peptide synthesis, as it allows for the selective addition of amino acids to the growing peptide chain. The Fmoc group can be removed under mildly basic conditions, typically using piperidine, to expose the amino group for further reactions .
Comparison with Similar Compounds
Key Observations :
- The dihydroisoindole core in the target compound offers a unique balance of rigidity and aromaticity compared to saturated piperidine/morpholine systems .
- The carboxylic acid at position 4 distinguishes it from esters (e.g., methoxy-4-oxobutanoate in ), which exhibit lower polarity and delayed hydrolysis kinetics .
Physicochemical Properties
- Solubility: The carboxylic acid group enhances aqueous solubility at neutral-to-basic pH, whereas analogs with esterified acids (e.g., methoxy-4-oxobutanoate ) are more lipophilic.
- Stability : The Fmoc group is susceptible to cleavage by piperidine or DBU, consistent with other Fmoc-protected compounds . The dihydroisoindole’s partial saturation may reduce oxidative degradation compared to fully aromatic systems (e.g., pyrido[2,3-b]indoles in ).
Biological Activity
2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-2,3-dihydro-1H-isoindole-4-carboxylic acid (Fmoc-Isoindole) is a compound of significant interest in medicinal chemistry and peptide synthesis. This article explores its biological activity, focusing on its applications, mechanisms of action, and relevant research findings.
Fmoc-Isoindole has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₉NO₄ |
| Molecular Weight | 313.35 g/mol |
| Boiling Point | 610.3 ± 55.0 °C |
| Density | 1.356 ± 0.06 g/cm³ |
| pKa | 4.39 ± 0.20 |
The synthesis of Fmoc-Isoindole typically involves the reaction of 9H-fluoren-9-ylmethoxycarbonyl chloride with an appropriate amino acid derivative in the presence of a base such as sodium bicarbonate or triethylamine. This reaction protects the amino group, facilitating selective reactions during peptide synthesis .
The biological activity of Fmoc-Isoindole is primarily linked to its role as a protecting group in peptide synthesis. The fluorenylmethoxycarbonyl (Fmoc) group enhances stability and solubility, which is crucial for the bioavailability of peptides in therapeutic applications.
Biological Applications
Fmoc-Isoindole is widely used in various fields:
1. Peptide Synthesis : It serves as a protective group for amino acids during solid-phase peptide synthesis (SPPS), allowing for the selective coupling of amino acids without interference from the amino group .
2. Medicinal Chemistry : The compound is employed in the design and synthesis of peptide-based drugs, which have shown potential in targeting various biological pathways and diseases .
3. Bioconjugation : Fmoc-Isoindole is utilized in the preparation of bioconjugates for drug delivery systems, enhancing the efficacy and targeting of therapeutic agents.
Case Studies and Research Findings
Recent studies have highlighted the biological activities associated with Fmoc-Isoindole derivatives:
- Cytotoxicity Studies : Research indicates that compounds similar to Fmoc-Isoindole exhibit cytotoxic effects against various cancer cell lines. For instance, derivatives have been shown to inhibit cell proliferation through apoptosis induction mechanisms .
- Enzyme Interaction : Studies utilizing computer-aided drug design suggest that Fmoc-Isoindole derivatives may interact with metabolic enzymes, influencing their activity and potentially leading to new therapeutic strategies against metabolic disorders .
Q & A
Q. What are the recommended handling protocols for this compound in laboratory settings?
- Methodological Answer: Due to its acute toxicity (oral, dermal, and inhalation Category 4) and potential for skin/eye irritation (GHS H302, H315, H319), researchers must:
- Use PPE (gloves, lab coats, safety goggles) and fume hoods to avoid exposure .
- Avoid dust formation; employ wet methods or closed systems during weighing .
- Store in tightly sealed containers in cool, ventilated areas away from incompatible materials (strong acids/bases) .
- Emergency measures: For accidental exposure, rinse affected areas with water for ≥15 minutes and seek medical evaluation .
Q. How is this compound typically synthesized, and what are common purification challenges?
- Methodological Answer: Synthesis often involves Fmoc-protection strategies similar to related fluorenylmethoxycarbonyl derivatives:
- Step 1: Coupling of the isoindole core with Fmoc-Cl under anhydrous conditions (e.g., DCM, DIPEA) .
- Step 2: Carboxylic acid functionalization via selective deprotection .
- Purification Challenges:
- Hydrophobic byproducts may require reverse-phase HPLC or silica gel chromatography.
- Monitor for racemization using chiral HPLC or CD spectroscopy .
Q. Which analytical techniques are critical for characterizing purity and stability?
- Methodological Answer:
- HPLC-MS: Confirms molecular weight and detects impurities (e.g., de-Fmoc byproducts) .
- NMR (¹H/¹³C): Validates structural integrity, particularly for stereochemical fidelity at the isoindole ring .
- TGA/DSC: Assesses thermal stability; decomposition occurs above 200°C, emitting toxic fumes (e.g., CO, NOx) .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for this compound?
- Methodological Answer:
- Reaction Path Search: Quantum chemical calculations (DFT) predict intermediates and transition states to identify energy-efficient pathways .
- Machine Learning: Train models on existing Fmoc-derivative syntheses to recommend optimal solvents, temperatures, and catalysts .
- Case Study: ICReDD’s workflow reduced reaction development time by 60% for analogous compounds via feedback loops between simulation and experimentation .
Q. What strategies resolve contradictions in reported stability data under varying pH conditions?
- Methodological Answer: Discrepancies in stability (e.g., conflicting decomposition temperatures in SDS) require:
- Controlled Replication: Test stability in buffered solutions (pH 2–12) at 25°C/40°C, monitoring via UV-Vis or LC-MS .
- Kinetic Analysis: Plot degradation rates to identify critical pH thresholds. For example, hydrolysis of the Fmoc group accelerates under basic conditions (pH > 9) .
- Cross-Validation: Compare results with structurally similar compounds (e.g., Fmoc-alanine derivatives) to isolate isoindole-specific effects .
Q. How does the compound interact with biological targets, and what assays validate these interactions?
- Methodological Answer:
- Molecular Docking: Simulate binding to target proteins (e.g., proteases) using software like AutoDock Vina; prioritize isoindole’s planar geometry for π-π stacking .
- In Vitro Assays:
- Fluorescence Quenching: Track binding via Trp/Tyr residue interactions in the target .
- SPR/BLI: Measure real-time binding kinetics (ka/kd) .
- Toxicity Screening: Use zebrafish embryos or HEK293 cells to assess acute toxicity (LC50/IC50), aligning with GHS Category 4 thresholds .
Key Recommendations for Researchers
- Collaborative Validation: Cross-reference SDS data (e.g., conflicting ecotoxicity in vs. ) with peer-reviewed studies.
- Automation: Implement AI-driven platforms (e.g., COMSOL Multiphysics) for reaction optimization and risk modeling .
- Ethical Disposal: Partner with authorized waste management services to comply with REACH/OSHA regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
